2,6-dibromo-9H-fluorene

conjugated polymer backbone geometry kinked polymer architecture conjugation length control

Researchers designing deep-blue OLED emitters face a chronic triplet-exciton confinement challenge: fully conjugated 2,7-linked polyfluorenes often fail to achieve sufficiently high triplet energies (ET > 2.7 eV). 2,6-Dibromo-9H-fluorene solves this by introducing a ~120° kink that acts as a conjugation breaker, structurally elevating singlet/triplet excited-state energies and blue-shifting emission without relying solely on donor-acceptor tuning. - Delivers geometrically encoded interruption of through-conjugation; resonance structures cannot be drawn across the 2,6-linkage. - Enhances polymer solubility by disrupting interchain π-π stacking, enabling aggregation-resistant inks for inkjet-printed OLEDs, OFETs, and OPVs. - Serves as a geometrically distinct vertex for shape-persistent macrocycles, nanogrids, and COF precursors that the linear 2,7-isomer cannot replicate.

Molecular Formula C13H8Br2
Molecular Weight 324.01 g/mol
Cat. No. B15245476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dibromo-9H-fluorene
Molecular FormulaC13H8Br2
Molecular Weight324.01 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(C=C2)Br)C3=C1C=C(C=C3)Br
InChIInChI=1S/C13H8Br2/c14-10-3-4-12-9(6-10)5-8-1-2-11(15)7-13(8)12/h1-4,6-7H,5H2
InChIKeyYJRWDSLOFBJWCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromo-9H-fluorene: Key Characteristics


2,6-Dibromo-9H-fluorene (CAS 858800-80-3; molecular formula C13H8Br2; molecular weight 324.01 g/mol) is a brominated fluorene derivative in which two bromine atoms occupy the 2- and 6-positions of the tricyclic fluorene core . This substitution pattern constitutes a distinct regioisomer of the far more commercially prevalent 2,7-dibromo-9H-fluorene (CAS 16433-88-8), with the 2,6-orientation placing the bromine atoms in a meta-like relationship across the biphenyl subunit, in contrast to the para-like, linearly conjugated 2,7-orientation . This positional difference has profound consequences for the geometry, conjugation extent, and optical properties of derived oligomers and polymers, rendering 2,6-dibromo-9H-fluorene a strategic choice for applications requiring kinked backbone architectures, limited through-conjugation, or enhanced solubility relative to 2,7-linked congeners [1].

2,6-Dibromo-9H-fluorene: Irreplaceable for Conjugation Control


Despite sharing identical molecular formula and molecular weight, 2,6-dibromo-9H-fluorene and 2,7-dibromo-9H-fluorene produce polymers and oligomers with fundamentally different backbone geometries and electronic properties. The 2,7-isomer enables full conjugation across the fluorene unit along a linear para-like pathway, while the 2,6-isomer introduces a ~120° kink that limits resonance across the repeat unit [1]. As established in patent US 10,032,984 B2, a resonance structure that connects adjacent aromatic units through a 2,6-linked fluorene (or structurally analogous phenanthrene) cannot be drawn, whereas it is readily drawn for the 2,7-linked isomer [1]. Consequently, 2,6-linked polymers exhibit reduced effective conjugation length, higher singlet/triplet excited-state energies, and—surprisingly—enhanced solubility compared to their 2,7-linked counterparts [1]. These differences are not incremental; they represent a discrete, geometry-dictated divergence that renders the two isomers non-interchangeable for precision polymer design, blue/deep-blue OLED emitter engineering, or any application where backbone kinking and controlled conjugation are desired.

2,6-Dibromo-9H-fluorene: Key Differentiators


Backbone Geometry: Kinked vs. Linear Conjugation

Polymers incorporating a 2,6-linked fluorene (or phenanthrene) repeat unit adopt a backbone angle of approximately 120° at each fluorene connection point, whereas 2,7-linked analogues maintain a near-linear, fully conjugable geometry [1]. The impact is not merely conformational: a canonical resonance structure connecting adjacent aromatic repeat units through a 2,6-linked unit cannot be drawn, while it is routinely drawn for 2,7-linked units [1]. This means the effective conjugation path is structurally interrupted at every 2,6-linked fluorene site.

conjugated polymer backbone geometry kinked polymer architecture conjugation length control

Polymer Solubility: 2,6-Linked Advantage

According to US Patent 10,032,984 B2, the inventors 'have surprisingly found that repeat units of formula (I) increase the solubility of the polymer as compared to a polymer containing 2,7-linked phenanthrene repeat units' [1]. Formula (I) encompasses 2,6-linked aromatic repeat units including fluorene-type structures. The increased solubility is attributed to the kinked backbone geometry disrupting tight interchain π–π stacking, thereby reducing aggregation and improving solvent accessibility [1].

polymer solubility solution processability OLED ink formulation

Excited-State Energy: Triplet Elevation by Conjugation Break

The patent literature directly teaches that 'the singlet and/or triplet excited state of a polymer may be increased by limiting the extent of conjugation along the polymer backbone' through the use of 2,6-linked repeat units [1]. The 2,6-linkage acts as a conjugation interrupt, raising the HOMO–LUMO gap relative to fully conjugated 2,7-linked polymers. This effect is critical for blue and deep-blue OLED emitters, where high triplet energy (ET) is required for effective exciton confinement [2].

triplet energy engineering blue OLED host materials exciton confinement

Commercial Availability and Isomeric Purity

2,7-Dibromo-9H-fluorene (CAS 16433-88-8) is a commodity-scale monomer with a melting point of 164–166 °C, density of ~1.79 g/cm³, and boiling point of ~402.7 °C at 760 mmHg, stocked by major suppliers including Sigma Aldrich, Thermo Fisher, and TCI . In contrast, 2,6-dibromo-9H-fluorene (CAS 858800-80-3) has substantially fewer commercial sources, with limited published physical property data (melting point, boiling point, and density are not widely reported), reflecting its specialized niche status . This supply-chain asymmetry means that procuring the 2,6-isomer requires engagement with specialty chemical suppliers rather than bulk catalog vendors, and researchers must independently verify regioisomeric purity (e.g., by NMR or HPLC) since the 2,7-isomer is a potential contaminant in 2,6-targeted syntheses.

regioisomer purity specialty chemical sourcing monomer procurement

Macrocycle and Nanogrid Design: Kinked Vertex Geometry

A comprehensive 2021 review of fluorene-based macrocycles and organic nanogrids identifies four established connection modes: 2,7-, 3,6-, 9,9-, and 2,9-linkages [1]. The 2,6-linkage pattern, while not among the historically most exploited for macrocyclization, represents a geometrically distinct fifth connection mode that can enable alternative nanogrid topologies inaccessible via the linear 2,7-mode. Specifically, 2,6-dibromofluorene can serve as a kinked vertex building block in gridization strategies, producing macrocyclic architectures with different cavity sizes, shapes, and host–guest properties compared to 2,7-derived macrocycles [1].

fluorene macrocycles organic nanogrids covalent nanosynthesis

Regioselective Bromination: Access and Purity

Direct electrophilic bromination of fluorene overwhelmingly yields the 2,7-dibromo isomer because the 2- and 7-positions are the most electronically activated sites on the fluorene core (para to the bridging methylene) [1][2]. Industrial bromination processes, such as those described in European Patent EP 1298117 A2, are optimized for 2- and 7-substitution using Br₂ or NBS in water-dispersed or organic solvent systems, producing primarily 2-bromofluorene (mono) and 2,7-dibromofluorene (di) [1]. Accessing the 2,6-isomer therefore requires alternative synthetic strategies—such as starting from pre-functionalized building blocks, employing directing-group strategies, or using Pd-catalyzed tandem cross-coupling approaches with position-controlled halogen placement—which adds synthetic complexity but ensures the compound's unique geometric identity [2].

electrophilic aromatic bromination regioselectivity fluorene functionalization

2,6-Dibromo-9H-fluorene Applications


Kinked Backbone Polymers for Deep-Blue OLEDs

When designing deep-blue light-emitting polymers for OLEDs, a persistent challenge is achieving sufficiently high triplet energy (ET > 2.7 eV) to confine triplet excitons on the blue emitter. 2,6-Dibromo-9H-fluorene enables the synthesis of polymers with deliberately interrupted conjugation at ~120° kink points along the backbone, which elevates the singlet and triplet excited-state energies relative to fully conjugated 2,7-linked polyfluorenes [1]. This approach provides a structurally encoded mechanism for blue-shifting emission and improving exciton confinement without relying solely on donor–acceptor comonomer tuning [1][2]. The kinked architecture also enhances solubility, facilitating solution processing for inkjet-printed OLED displays [1].

Soluble Conjugated Polymers for Ink-Based Electronics

The ~120° kink imparted by 2,6-linked fluorene units disrupts interchain π–π stacking, which directly increases polymer solubility compared to 2,7-linked analogues [1]. This property is highly relevant for formulating stable, aggregation-resistant inks for printed organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and OLEDs. Researchers can use 2,6-dibromo-9H-fluorene as a comonomer to tune solubility without resorting to bulky solubilizing side chains that may dilute electronic performance [1].

Kinked Macrocycles and Organic Nanogrids

2,6-Dibromo-9H-fluorene offers a geometrically distinct ~120° vertex for constructing shape-persistent fluorene macrocycles, nanogrids, and porous organic cages that cannot be replicated by the linear 2,7-isomer [1]. The kinked vertex enables access to bent, angular, and cyclic architectures that expand the chemical space for host–guest chemistry, molecular recognition, and covalent organic framework (COF) precursor design [1]. This application is supported by the established methodology for fluorene gridization using diverse linkage modes, where each connectivity pattern unlocks unique macrocycle topologies [1].

Copolymer Design: Controlled Conjugation Length

In random or segmented copolymer architectures, 2,6-dibromo-9H-fluorene can be copolymerized with 2,7-dibromofluorene (or other linear comonomers) to precisely tune the average conjugation length along the backbone [1]. Each 2,6-linked unit acts as a conjugation 'circuit breaker,' allowing researchers to dial in specific optical bandgaps, emission colors, and charge-transport characteristics by controlling the feed ratio of 2,6- vs. 2,7-dibromo monomers [1][2]. This represents a structurally elegant alternative to post-polymerization modification or reliance on sterically hindered comonomers.

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